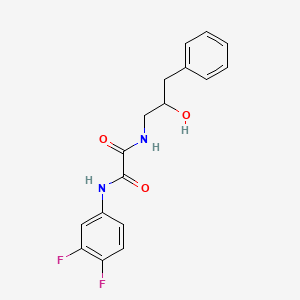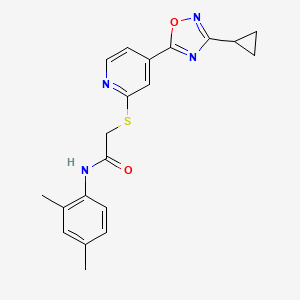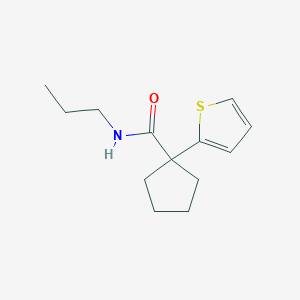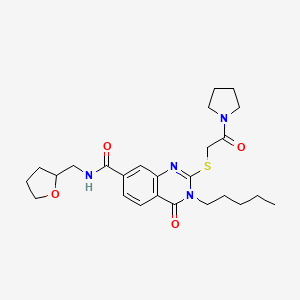
N1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide is a chemical compound that belongs to the class of oxalamides, which are characterized by the presence of an oxalamide functional group. This particular compound features a 3,4-difluorophenyl group and a 2-hydroxy-3-phenylpropyl group attached to the oxalamide moiety. Oxalamides are known for their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of oxalamides can be achieved through various synthetic routes. One such method is described in the second paper, where a novel one-pot synthetic approach is developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides . This method involves the classical Meinwald rearrangement and a new rearrangement sequence, starting from 3-(2-nitroaryl)oxirane-2-carboxamides. Although the specific synthesis of N1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide is not detailed, the described methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of oxalamides, including N1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide, is characterized by the presence of two amide groups linked by a carbonyl carbon, forming the oxalamide core. The difluorophenyl and hydroxy-phenylpropyl substituents would influence the overall molecular geometry, electronic distribution, and potential intermolecular interactions, such as hydrogen bonding, due to the presence of fluorine atoms and a hydroxyl group.
Chemical Reactions Analysis
Oxalamides can participate in various chemical reactions due to their amide functional groups. The presence of electron-withdrawing fluorine atoms in the difluorophenyl group could affect the reactivity of the oxalamide, potentially making it more susceptible to nucleophilic attack. The hydroxyl group in the 2-hydroxy-3-phenylpropyl moiety could also engage in chemical reactions, such as esterification or dehydration.
Physical and Chemical Properties Analysis
The physical and chemical properties of N1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide would be influenced by its molecular structure. The difluorophenyl group would likely increase the compound's lipophilicity and could affect its boiling and melting points. The hydroxyl group could contribute to the compound's solubility in polar solvents and could also enable the formation of intermolecular hydrogen bonds, impacting its melting point and solubility.
While the provided papers do not directly discuss the compound , they offer insights into the synthesis and properties of related oxalamide compounds, which can be extrapolated to hypothesize about the characteristics of N1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide .
Applications De Recherche Scientifique
Aryl–Perfluoroaryl Stacking Interactions
Research on similar oxalamide compounds, such as N,N′-diaryloxalamides, has shown that cocrystallization with pentafluorophenol leads to molecular complexes characterized by X-ray crystallography. These complexes demonstrate the importance of aryl–perfluoroaryl stacking interactions, hydrogen bonding, and steric effects in supramolecular assemblies. The study highlights the potential of N1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide in forming structured, potentially functional supramolecular systems (Barbara Piotrkowska et al., 2007).
Novel Synthetic Approaches
A novel one-pot synthetic approach to oxalamides from related compounds suggests the versatility and applicability of N1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide in organic synthesis. This method provides a new formula for the synthesis of both anthranilic acid derivatives and oxalamides, indicating its utility in the development of pharmaceuticals and organic materials (V. Mamedov et al., 2016).
Catalysis and Hydroxylation Reactions
Research on similar compounds has explored the catalytic hydroxylation of (hetero)aryl halides under mild conditions, demonstrating the potential of N1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide in facilitating chemical transformations. The study showcases the ability of related oxalamide compounds to act as ligands in copper-catalyzed reactions, potentially paving the way for its use in organic synthesis and pharmaceutical manufacturing (Shanghua Xia et al., 2016).
Propriétés
IUPAC Name |
N'-(3,4-difluorophenyl)-N-(2-hydroxy-3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3/c18-14-7-6-12(9-15(14)19)21-17(24)16(23)20-10-13(22)8-11-4-2-1-3-5-11/h1-7,9,13,22H,8,10H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVGAKJNSCGPNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3002282.png)
![ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate](/img/structure/B3002283.png)
![3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B3002284.png)
![(E)-methyl 2-benzylidene-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3002285.png)
![2-{[({1-[2-(4-Isopropylphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene](/img/structure/B3002286.png)
![2-{5-cyclopropyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B3002287.png)
![[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)





![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3002299.png)